3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c15-12-4-1-3-10(8-12)7-11(14(16)17)9-13-5-2-6-18-13/h1,3-4,8,11,13H,2,5-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYFSVNHKBHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Phenylpropanoic Acid Synthesis as a Precursor Step
Industrial synthesis methods for bromophenylpropionic acids, such as 3-(2-bromophenyl)propionic acid, involve:
- Halogenation of phenylpropionic acid derivatives or their precursors.
- Use of brominating agents under controlled conditions to achieve regioselective bromination.
- Purification by crystallization or solvent extraction techniques.
For example, a Chinese patent (CN102211994A) describes an industrialized synthesis of 3-(2-bromophenyl)propionic acid involving halogenation and subsequent purification steps, which could be adapted for 3-(3-bromophenyl) analogs with positional control of bromination.
Introduction of Oxolanyl Methyl Side Chain via Mitsunobu Reaction and Related Transformations
A relevant synthetic approach to introduce the oxolanyl (tetrahydrofuran) moiety involves:
- Starting from chiral hydroxy esters such as ethyl lactate derivatives.
- Mitsunobu reaction to couple the hydroxy group with a bromophenyl substituent, introducing chirality and the aromatic ring simultaneously.
- Reduction of intermediate esters or ketones to alcohols.
- Conversion of hydroxyl groups to leaving groups like tosylates.
- Nucleophilic substitution with azide or other nucleophiles, followed by cyclization or further functional group transformations.
This methodology is exemplified in the synthesis of bromophenyl-containing triazole analogs, where Mitsunobu reaction, DIBAL-H reduction, and subsequent functional group manipulations yield complex intermediates with oxolanyl moieties.
Bromination and Halogen Exchange Strategies
Other patents describe bromination of hydroxypropanoic acid derivatives using reagents like carbon tetrabromide and triphenylphosphine under nitrogen atmosphere, followed by purification via silica gel chromatography. These methods allow selective bromination at desired positions and can be adapted to introduce bromine on the phenyl ring or side chains.
Proposed General Synthetic Scheme
Based on the above methodologies, a general synthetic route for this compound may involve:
| Step | Reaction Type | Description | Typical Conditions / Reagents | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Bromination | Selective bromination of phenylpropanoic acid precursor at 3-position | Brominating agents (e.g., NBS), controlled temp | 70-85 |
| 2 | Mitsunobu Reaction | Coupling of bromophenyl derivative with oxolanyl methyl donor (e.g., hydroxy tetrahydrofuran) | DIAD, PPh3, dry THF, 0°C to RT | 80-90 |
| 3 | Reduction | Reduction of ester or ketone intermediates to alcohol | DIBAL-H, dry DCM, 0°C to RT | 85-90 |
| 4 | Functional Group Conversion | Conversion of hydroxyl to tosylate or azide for further substitution | TsCl, Et3N, DMAP, dry DCM | 90-95 |
| 5 | Cyclization / Substitution | Formation of oxolanyl side chain or introduction of azide functionality | NaN3 in DMF, elevated temp (~70°C) | 75-80 |
| 6 | Hydrolysis / Acidification | Conversion of ester to carboxylic acid | NaOH in THF/H2O, acid workup | 85-95 |
Detailed Research Findings and Data
- The Mitsunobu reaction is a key step for introducing the oxolanyl methyl side chain with high stereochemical control, achieving yields around 86% for similar systems.
- Reduction of esters to alcohols using DIBAL-H proceeds efficiently at low temperatures with yields up to 90%.
- Conversion of hydroxyl groups to tosylates and subsequent nucleophilic substitution with azide ions are high-yielding steps (above 75%) and allow further functionalization.
- Bromination of aromatic rings requires careful control to avoid polybromination; reagents like N-bromosuccinimide (NBS) or carbon tetrabromide with triphenylphosphine under inert atmosphere are effective.
- Purification techniques include solvent extraction, crystallization, and silica gel chromatography to ensure high purity of the final acid.
Summary Table of Key Preparation Steps and Conditions
| Step No. | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aromatic bromination | NBS or CBr4 + PPh3, inert atmosphere, 50-90°C | 70-85 | Regioselective bromination |
| 2 | Mitsunobu coupling | DIAD, PPh3, dry THF, 0°C to RT, 3 h | 86 | Introduces oxolanyl methyl group |
| 3 | Reduction | DIBAL-H, dry DCM, 0°C to RT, 3 h | 90 | Ester to alcohol |
| 4 | Tosylation | TsCl, Et3N, DMAP, dry DCM, 0°C to RT, 5 h | 95 | Converts alcohol to tosylate |
| 5 | Azide substitution | NaN3, DMF, 70°C, 3 h | 78 | Nucleophilic substitution |
| 6 | Hydrolysis to acid | NaOH, THF/H2O, RT to 60°C, 3-15 h | 85-95 | Converts ester to carboxylic acid |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanol.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its bromophenyl group makes it a versatile building block for creating diverse chemical structures.
Biology: In biological research, 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it a valuable tool in drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs that target specific diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved will vary based on the biological system being studied.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The bromophenyl group enhances binding to hydrophobic pockets, while oxolane improves solubility relative to purely aromatic analogs.
- Synthetic Routes : Hydrolysis (as in ) and protective group strategies () are critical for scalability.
- Pharmacological Potential: Analogous compounds show roles in hormone modulation and anti-inflammatory pathways, suggesting unexplored therapeutic avenues for the target compound.
Biological Activity
3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromophenyl group and an oxolan-2-ylmethyl moiety attached to a propanoic acid backbone. The presence of the bromine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have demonstrated its potential to reduce inflammation markers in vitro and in vivo.
- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary data suggest that it could protect neuronal cells from damage, making it a candidate for neurodegenerative disease research.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent.
| Dose (mg/kg) | Cytokine Levels (pg/mL) |
|---|---|
| 0 | 150 |
| 10 | 100 |
| 50 | 50 |
Study 2: Neuroprotective Properties
In vitro experiments using neuronal cell lines showed that treatment with the compound resulted in decreased cell death induced by oxidative stress. The compound enhanced the expression of neuroprotective proteins, suggesting its role in neuroprotection.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 60 |
| Compound A | 80 |
| Compound B | 90 |
Q & A
Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step synthesis starting from 3-bromophenyl precursors. For example, zinc-mediated coupling in anhydrous tetrahydrofuran (THF) under nitrogen protection can facilitate the formation of the oxolan-2-ylmethyl moiety . Key steps include:
- Activation : Use of activated zinc powder (12.0 mmol) in THF for nucleophilic substitution.
- Protection : Introduction of tert-butoxycarbonyl (BOC) groups to protect reactive amino or carboxylic acid groups during intermediate stages, as seen in analogous syntheses of bromophenyl propanoic acid derivatives .
- Purification : Column chromatography with silica gel and elution gradients (e.g., hexane/ethyl acetate) to isolate intermediates.
Yield optimization requires strict control of anhydrous conditions and temperature (typically 0–25°C). Contamination by moisture or oxygen can lead to side reactions, reducing yields by 15–30% .
Q. How can spectroscopic and crystallographic methods be used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons on bromophenyl), δ 3.5–4.0 ppm (oxolan methylene protons), and δ 1.2–2.0 ppm (propanoic acid backbone) confirm structural integrity .
- ¹³C NMR : Signals near δ 175 ppm (carboxylic acid carbon) and δ 30–40 ppm (oxolan carbons) are diagnostic .
- X-ray Crystallography : Single-crystal studies reveal dihedral angles between the bromophenyl ring and carboxylic acid group (e.g., 78.4° in related compounds), critical for understanding steric interactions .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~327.1 for C₁₃H₁₅BrO₃) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during functionalization of the bromophenyl or oxolan groups?
- Methodological Answer : Contradictions often arise from competing substitution pathways (e.g., bromine vs. fluorine reactivity). Systematic analysis includes:
- Competitive Reaction Studies : Compare rates of bromine substitution (using NaCN or NaN₃) versus oxolan ring-opening (via acid-catalyzed hydrolysis) under controlled conditions .
- DFT Calculations : Predict activation energies for competing pathways using software like Gaussian. For example, meta-bromophenyl groups may exhibit higher electrophilicity than para-substituted analogs, favoring nucleophilic aromatic substitution .
- Side Product Isolation : Use preparative TLC or HPLC to identify byproducts (e.g., debrominated derivatives or THF-adducts) and adjust reaction stoichiometry .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding to targets (e.g., cyclooxygenase-2) using the compound’s SMILES string (e.g.,
C1COC(C1)CC(C2=CC(=CC=C2)Br)C(=O)O) and PDB structures . - MD Simulations : GROMACS or AMBER can simulate stability of ligand-target complexes over 100-ns trajectories, assessing hydrogen bonds between the carboxylic acid group and catalytic residues .
- QSAR Modeling : Correlate substituent effects (e.g., bromine position) with bioactivity using descriptors like logP and topological polar surface area (TPSA) .
Q. How can stereochemical outcomes be controlled in reactions involving the oxolan-2-ylmethyl group?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BOC-protected intermediates to induce asymmetry during alkylation steps .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for enantioselective formation of the oxolan ring .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis. For example, a Δε value >2.0 at 220 nm indicates >90% ee in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
